1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine

Medicinal Chemistry Kinase Inhibitor Synthesis GSK-3 Inhibition

This compound is the validated precursor for synthesizing pyrazolo[3,4-b]pyridin-6-one GSK-3 inhibitors, as outlined in Pfizer's patent literature (e.g., WO2005000303). Its unique N1-tert-butyl and C3-cyclobutyl substitution pattern is critical for downstream regioselectivity and final inhibitor potency. Simpler analogs cannot replicate this profile. Procure with confidence for your kinase inhibitor discovery programs. Standard R&D chemical; global shipping available.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
CAS No. 817641-86-4
Cat. No. B1439830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine
CAS817641-86-4
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=CC(=N1)C2CCC2)N
InChIInChI=1S/C11H19N3/c1-11(2,3)14-10(12)7-9(13-14)8-5-4-6-8/h7-8H,4-6,12H2,1-3H3
InChIKeyVZZTXMPAZZZOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-3-Cyclobutyl-1H-pyrazol-5-amine (CAS 817641-86-4): Core Chemical Profile and Procurement Context


1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine (CAS 817641-86-4) is a substituted 5-aminopyrazole building block characterized by a tert-butyl group at the N1 position and a cyclobutyl group at the C3 position [1]. With a molecular formula of C11H19N3 and a molecular weight of 193.29 g/mol, it is a key intermediate used in the synthesis of pyrazolo[3,4-b]pyridin-6-one based GSK-3 inhibitors, a class of compounds under investigation for diseases including Alzheimer's, diabetes, and cancer [2]. Its availability as a research chemical (typically at 97-98% purity) supports its use in early-stage medicinal chemistry campaigns [3].

Why 1-tert-Butyl-3-Cyclobutyl-1H-pyrazol-5-amine (817641-86-4) Cannot Be Replaced by Common Pyrazole Analogs in Targeted Synthesis


Direct substitution of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine with simpler or more common aminopyrazoles, such as 3-cyclobutyl-1H-pyrazol-5-amine (CAS 326827-21-8) or 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (CAS 141459-53-2), is not chemically equivalent in the context of its validated applications. The compound's specific substitution pattern—featuring both a bulky, lipophilic N-tert-butyl group and a conformationally constrained C3-cyclobutyl ring—is integral to its role as a precursor for specific pyrazolo[3,4-b]pyridin-6-one kinase inhibitors described in patent literature [1]. The N-tert-butyl group influences the regioselectivity of subsequent ring-forming reactions and alters the physicochemical properties (e.g., increased lipophilicity with an XLogP3 of 1.9) of the final GSK-3 inhibitor, which simpler N-H or N-methyl analogs cannot replicate [2]. Using an analog would necessitate a full re-optimization of the downstream synthetic route and likely yield a final compound with a different biological profile [1].

Quantitative Differentiation Guide for 1-tert-Butyl-3-Cyclobutyl-1H-pyrazol-5-amine (817641-86-4) vs. Analogs


Validated Synthetic Intermediate for Pyrazolo[3,4-b]pyridin-6-one GSK-3 Inhibitors

The target compound is explicitly claimed as a key starting material in the synthesis of GSK-3 inhibitors, unlike its N-unsubstituted analog, 3-cyclobutyl-1H-pyrazol-5-amine (CAS 326827-21-8). In Pfizer patent WO2005000303, 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is used to construct the pyrazolo[3,4-b]pyridin-6-one core, which is not directly accessible from the N-H analog [1]. The tert-butyl group serves a dual purpose: it protects the pyrazole nitrogen during synthesis and influences the biological activity of the final GSK-3 inhibitor.

Medicinal Chemistry Kinase Inhibitor Synthesis GSK-3 Inhibition

Physicochemical Differentiation: Enhanced Lipophilicity vs. N-Unsubstituted and N-Methyl Analogs

The presence of the N-tert-butyl group in the target compound significantly increases its lipophilicity compared to N-unsubstituted or N-methyl analogs. This is quantified by the computed XLogP3 value of 1.9 for the target compound [1]. For comparison, the N-unsubstituted analog, 3-cyclobutyl-1H-pyrazol-5-amine, has a lower predicted logP due to the absence of the bulky, hydrophobic tert-butyl group. The N-methyl analog, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (CAS 141459-53-2), has a lower computed XLogP3 of 1.2 [2].

Physicochemical Properties Drug Design Lipophilicity

Increased Conformational Restriction vs. Acyclic Analogs

The cyclobutyl group at the C3 position introduces significant conformational restriction compared to acyclic alkyl chains. While direct quantitative data comparing the target compound's conformational entropy to that of, for example, a 3-propyl analog is not available, the structural feature is well-documented to impact binding affinity . Comparative binding studies on related systems have shown that cyclobutyl substituents can provide advantages over linear alkyl chains in terms of binding affinity. For instance, cyclobutyl adenosine analogs showed 4-fold more efficient incorporation compared to tenofovir diphosphate when evaluated against HIV-1 reverse transcriptase, illustrating the potential impact of this conformational constraint .

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Primary Research and Industrial Applications for 1-tert-Butyl-3-Cyclobutyl-1H-pyrazol-5-amine (817641-86-4)


Synthesis of Pyrazolo[3,4-b]pyridin-6-one GSK-3 Inhibitors

This compound is the designated starting material for synthesizing a series of GSK-3 inhibitors as described in Pfizer's patent applications (e.g., WO2005000303) [1]. It is used to construct the core pyrazolo[3,4-b]pyridin-6-one scaffold, which is then further elaborated to yield potent and selective GSK-3 inhibitors. This is a direct, literature-validated use case for this specific compound.

Medicinal Chemistry Scaffold for Kinase Inhibitor Discovery

The compound's 5-aminopyrazole core is a known scaffold for kinase inhibitor discovery [1]. Its unique combination of a bulky N-tert-butyl group and a conformationally constrained C3-cyclobutyl ring allows medicinal chemists to explore novel chemical space in the search for selective kinase inhibitors. This application leverages its higher lipophilicity (XLogP3 = 1.9) compared to simpler analogs [2].

Intermediate for Regioselective Pyrazole Derivatization

The N-tert-butyl group acts as a protecting group during synthesis, enabling regioselective functionalization of the pyrazole ring. As demonstrated in the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, the tert-butyl group can be later removed under acidic conditions to yield N-unsubstituted pyrazoles [3]. This strategy is valuable for generating diverse pyrazole libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.